![molecular formula C11H11NO B1465321 [2-(Furan-3-yl)phenyl]methanamine CAS No. 1340406-64-5](/img/structure/B1465321.png)
[2-(Furan-3-yl)phenyl]methanamine
Overview
Description
. This compound consists of a furan ring attached to a phenyl group, which is further connected to a methanamine group. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific studies.
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar mechanism for [2-(Furan-3-yl)phenyl]methanamine.
Mode of Action
Related compounds have been shown to undergo oxidation reactions . This could suggest that this compound might interact with its targets through similar oxidation processes.
Biochemical Pathways
It is known that similar compounds can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Related compounds have been shown to exhibit a wide range of advantageous biological and pharmacological characteristics .
Action Environment
It is known that the efficacy of similar compounds can be influenced by various factors, including the presence of other compounds, ph levels, and temperature .
Biochemical Analysis
Biochemical Properties
[2-(Furan-3-yl)phenyl]methanamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with human sirtuin 2, a member of the sirtuin family of proteins, which are involved in deacetylation and defatty-acylation processes . The interaction with sirtuin 2 suggests that this compound may influence various cellular processes regulated by this enzyme. Additionally, the compound’s structure allows it to participate in reductive amination reactions, which are crucial in the synthesis of various biochemical intermediates .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with sirtuin 2, this compound can modulate the deacetylation of histones and non-histone proteins, thereby affecting gene expression and cellular function . This modulation can lead to changes in cell proliferation, apoptosis, and metabolic activities, highlighting the compound’s potential in therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s interaction with sirtuin 2 involves binding to the enzyme’s active site, inhibiting its deacetylase activity . This inhibition results in the accumulation of acetylated proteins, which can alter gene expression and cellular functions. Additionally, this compound may interact with other enzymes and proteins, further influencing biochemical pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged observation of its effects . Its degradation products may also exhibit biological activity, necessitating careful monitoring in long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate cellular processes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including alterations in liver and kidney function. These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes oxidation and reduction reactions, leading to the formation of metabolites that may exhibit distinct biological activities . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interactions with transport proteins facilitate its distribution to various cellular compartments . This distribution is essential for its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with sirtuin 2 and other biomolecules . This localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Furan-3-yl)phenyl]methanamine can be achieved through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction. This method starts with 2-bromo-5-nitro furan and 2-hydroxy phenyl boronic acid under microwave irradiation in the presence of palladium catalyst and potassium carbonate . Another method involves the radical bromination of the methyl group of a precursor compound followed by conversion into the corresponding phosphonate and subsequent reaction with benzaldehyde derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
[2-(Furan-3-yl)phenyl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes and ketones using oxidizing agents like PhI(OAc)2 in combination with TEMPO.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: PhI(OAc)2, TEMPO
Reducing agents: Hydrogen gas, metal hydrides
Catalysts: Palladium, potassium carbonate
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, and various substituted derivatives of this compound, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[2-(Furan-3-yl)phenyl]methanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Furan-2-ylmethanamine
- (5-bromofuran-2-yl)methanamine
- Pyridin-3-yl-methanamine
Uniqueness
[2-(Furan-3-yl)phenyl]methanamine is unique due to its specific structure, which combines a furan ring with a phenyl group and a methanamine moiety. This unique structure allows it to participate in a variety of chemical reactions and exhibit distinct biological activities compared to other similar compounds .
Properties
IUPAC Name |
[2-(furan-3-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c12-7-9-3-1-2-4-11(9)10-5-6-13-8-10/h1-6,8H,7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCMZUXNQYUBCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C2=COC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[(4-fluoro-2-nitrophenyl)amino]propanoate](/img/structure/B1465238.png)
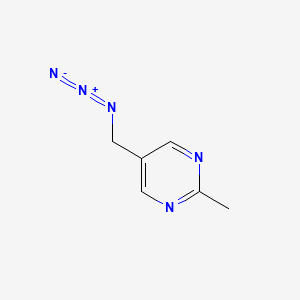
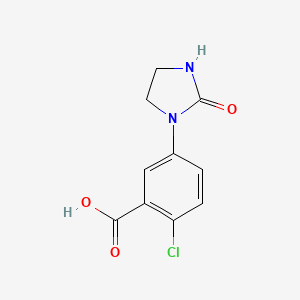
![tert-butyl N-{2-azaspiro[4.4]nonan-6-yl}carbamate](/img/structure/B1465247.png)
![Ethyl imidazo[1,2-A]pyrimidine-6-carboxylate](/img/structure/B1465248.png)
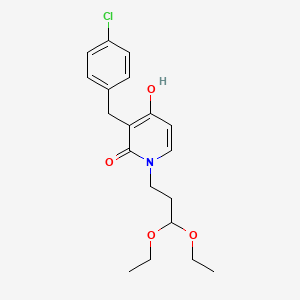
![1-[(3-Chlorophenyl)methyl]-4-hydroxy-3-(3-phenylprop-2-enyl)pyridin-2-one](/img/structure/B1465250.png)

![2-[1-Benzyl-3-(tert-butyl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B1465253.png)

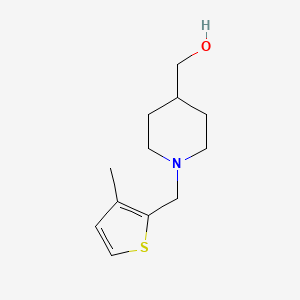
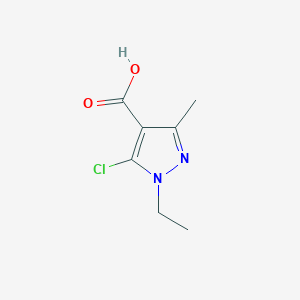
![methyl 2-{4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1465258.png)
![tert-Butyl (3R,8aS)-3-(hydroxymethyl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1465261.png)
